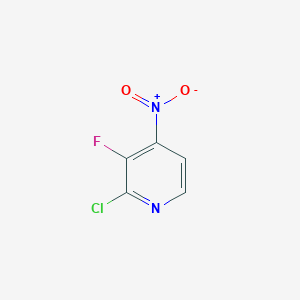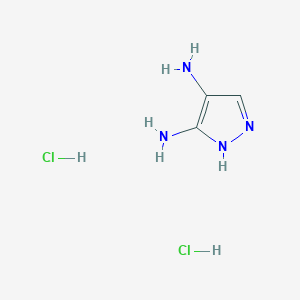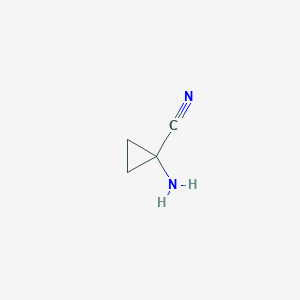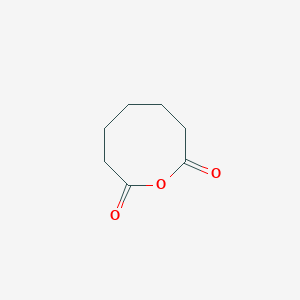
2-Chloro-3-fluoro-4-nitropyridine
Overview
Description
2-Chloro-3-fluoro-4-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClFN2O2 It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are substituted by chlorine, fluorine, and nitro groups, respectively
Mechanism of Action
Target of Action
It is known that nitropyridines, a class of compounds to which 2-chloro-3-fluoro-4-nitropyridine belongs, are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
Nitropyridines are known to undergo various chemical reactions, including substitution and cyclization . These reactions can lead to the formation of new compounds with potential biological activity.
Biochemical Pathways
As an intermediate in chemical synthesis, its primary role is likely in the formation of other biologically active compounds .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic profile would largely depend on the final compound it is used to produce .
Result of Action
As a synthetic intermediate, its effects would be primarily determined by the final compound it is used to synthesize .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, its reactivity may be influenced by the presence of other substances in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-nitropyridine typically involves the nitration of 2-chloro-3-fluoropyridine. One common method is the reaction of 2-chloro-3-fluoropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoro-4-nitropyridine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alkoxide, under basic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Major Products Formed:
- Substituted pyridines with various functional groups depending on the nucleophile used in substitution reactions.
- Amino derivatives when the nitro group is reduced.
- Biaryl compounds from coupling reactions .
Scientific Research Applications
2-Chloro-3-fluoro-4-nitropyridine has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Chloro-4-nitropyridine
- 3-Fluoro-4-nitropyridine
- 2-Fluoro-3-nitropyridine
Comparison: 2-Chloro-3-fluoro-4-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to 2-Chloro-4-nitropyridine, the presence of the fluorine atom at the 3-position increases its electron-withdrawing capacity, making it more reactive in nucleophilic substitution reactions. Similarly, the combination of chlorine and nitro groups enhances its potential as a precursor for various synthetic applications .
Properties
IUPAC Name |
2-chloro-3-fluoro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPPDEJTTHOVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551656 | |
| Record name | 2-Chloro-3-fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109613-90-3 | |
| Record name | 2-Chloro-3-fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)

![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)






